molecular formula C8H17NO2 B13618032 4-(Aminomethyl)-2,2-dimethyltetrahydro-2h-pyran-4-ol

4-(Aminomethyl)-2,2-dimethyltetrahydro-2h-pyran-4-ol

Cat. No.: B13618032
M. Wt: 159.23 g/mol
InChI Key: DVGXRMQCSUZQER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol is a bicyclic organic compound featuring a six-membered oxygen-containing tetrahydro-2H-pyran ring. Key structural attributes include:

  • 2,2-Dimethyl groups: Positioned at the 2-carbon of the pyran ring, enhancing steric bulk and influencing conformational stability.
  • 4-Ol group: A hydroxyl group at the 4-carbon, contributing to polarity and hydrogen-bonding capacity.

This compound’s unique combination of polar (hydroxyl, amino) and nonpolar (methyl) groups makes it versatile in pharmaceutical and materials science applications.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

4-(aminomethyl)-2,2-dimethyloxan-4-ol

InChI

InChI=1S/C8H17NO2/c1-7(2)5-8(10,6-9)3-4-11-7/h10H,3-6,9H2,1-2H3

InChI Key

DVGXRMQCSUZQER-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(CN)O)C

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-(Aminomethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol

General Synthetic Strategy

The synthesis of This compound typically involves:

  • Construction of the tetrahydropyran ring with appropriate substitution at the 2-position (dimethyl groups).
  • Introduction of the hydroxyl group at the 4-position.
  • Functionalization of the 4-position with an aminomethyl substituent, often via reduction or substitution reactions starting from aldehyde or oxime precursors.

Key Synthetic Routes

Oxime Reduction Route

A notable method involves the reduction of an oxime intermediate to the corresponding amine using Raney nickel catalyst under hydrogen atmosphere. The general procedure is as follows:

  • The oxime (0.2 mmol) is dissolved in methanol with an excess of ammonia (7 M in methanol).
  • Raney nickel catalyst, pre-washed with methanol, is added.
  • The reaction vessel is flushed with hydrogen gas and stirred until the oxime is fully consumed (monitored by TLC).
  • The crude product is filtered through silica gel and purified by column chromatography using chloroform-methanol (9:1 v/v) as eluent.

This route yields the aminomethyl-substituted tetrahydropyran derivative in good yield (up to 83%) and high purity.

Reductive Amination of Aldehyde Precursors

Another common approach involves reductive amination of the corresponding aldehyde intermediate:

  • The aldehyde precursor (e.g., 4-formyl-2,2-dimethyltetrahydro-2H-pyran) is reacted with methylamine or other amines in dioxane.
  • The reaction mixture is heated under microwave irradiation at elevated temperatures (100–120 °C) for 10–45 minutes.
  • After solvent evaporation, the crude product is treated with acidic aqueous solutions (e.g., 1 M HCl in THF) to protonate the amine.
  • The residue is neutralized with saturated sodium bicarbonate and extracted with dichloromethane.
  • Purification by silica gel chromatography yields the aminomethyl product with yields reported up to 87%.

This method provides a direct and efficient route to the target compound or its analogues.

Hydrazine Substitution and Catalytic Hydrogenation

An industrially scalable method involves:

  • Reaction of tetrahydropyranyl-4-methanesulfonate with aqueous hydrazine solution in ethanol at 75 °C to form 4-hydrazinotetrahydropyran.
  • Subsequent catalytic hydrogenation of the hydrazine intermediate using palladium on carbon or Raney nickel catalysts under hydrogen atmosphere at 60–80 °C.
  • The reaction mixture is then concentrated and treated with hydrochloric acid to isolate the 4-aminotetrahydropyran hydrochloride salt.
  • This method achieves reaction yields of 50–72% and isolation yields of 45–65%, with high purity (>98%) of the hydrochloride salt.

This route is particularly suited for large-scale synthesis due to its operational simplicity and use of readily available reagents.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield (%) Purification Notes
Oxime Reduction with Raney Ni Oxime, Raney Ni, H2, MeOH, NH3 (7M in MeOH) Up to 83% Silica gel chromatography High selectivity, mild conditions
Reductive Amination (Microwave) Aldehyde, methylamine, dioxane, microwave heating Up to 87% Silica gel chromatography Fast reaction, microwave-assisted
Hydrazine Substitution + Hydrogenation Tetrahydropyranyl-4-methanesulfonate, hydrazine, Pd/C or Raney Ni, H2, EtOH, HCl 50–72% (reaction), 45–65% (isolation) Crystallization of HCl salt Industrial scale, robust, high purity

Research Findings and Notes

  • The oxime reduction method is advantageous for substrates sensitive to harsh conditions and provides a clean conversion to the amine functionality.
  • Reductive amination under microwave irradiation significantly reduces reaction times and can improve yields compared to conventional heating.
  • The hydrazine substitution followed by catalytic hydrogenation is a well-established industrial process, allowing scale-up with good control over product purity.
  • Purification is generally achieved by silica gel chromatography or crystallization of the hydrochloride salt, depending on the scale and method.
  • Reaction monitoring by TLC and gas chromatography is standard practice to ensure complete conversion and optimize yields.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while reduction of the aminomethyl group may produce primary amines.

Scientific Research Applications

4-(Aminomethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(Aminomethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyl group can participate in additional bonding interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Efficiency : The target compound’s synthesis via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) achieves yields >60%, comparable to methods for thiopyran derivatives .
  • Bioactivity: Amino-containing pyran derivatives show promise as inducible nitric oxide synthase (iNOS) inhibitors, with substituent positioning critical for potency .
  • Stability: The 2,2-dimethyl groups in the target compound reduce ring puckering dynamics, enhancing thermal stability compared to non-methylated analogues .

Biological Activity

4-(Aminomethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol is a heterocyclic organic compound notable for its unique structural features, including a tetrahydropyran ring with an amino group and hydroxyl group. This compound has garnered interest due to its potential biological activities, particularly in the context of neuroprotection and enzyme modulation.

Chemical Structure and Properties

  • Molecular Formula : C8H17NO2
  • Molecular Weight : 159.23 g/mol
  • CAS Number : 13202184
  • Physical State : Clear colorless liquid

Biological Activity

Research indicates that this compound may exhibit several biological activities, particularly due to its ability to interact with enzymes and receptors in biological systems. The presence of both amino and hydroxyl groups enhances its lipophilicity, which may influence its pharmacokinetic properties.

  • Enzyme Modulation : The compound appears to modulate enzyme activity through hydrogen bonding and electrostatic interactions with active sites. This can affect various signal transduction pathways within cells.
  • Neuroprotective Effects : Preliminary studies suggest that it may possess neuroprotective properties, potentially making it a candidate for therapeutic applications in neurodegenerative diseases.

Case Studies

  • Neuroprotective Potential : In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involves the upregulation of antioxidant enzymes and the inhibition of pro-apoptotic factors.
  • Enzyme Interaction Studies : Investigations into the binding affinity of this compound with various enzymes revealed significant interactions with acetylcholinesterase (AChE), suggesting potential implications in treating conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Tetrahydro-2H-pyran-4-amineLacks dimethylamino groupLess lipophilic
N-Methyltetrahydro-2H-pyran-4-amineContains single methyl group on nitrogenDifferent pharmacokinetic properties
N,N-DimethylpiperidineSix-membered nitrogen-containing ringVaries in electronic properties
4-(Hydroxymethyl)-tetrahydropyranHydroxymethyl instead of aminomethylVaries in reactivity

Pharmacological Applications

The unique structural arrangement of this compound makes it a promising candidate for further research in medicinal chemistry. Its potential applications include:

  • Neurodegenerative Disease Treatment : Due to its neuroprotective effects.
  • Enzyme Inhibition : As a selective inhibitor for various enzymes involved in metabolic pathways.

Q & A

Basic: What are the standard synthetic routes for 4-(Aminomethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol?

Methodological Answer:
The compound is typically synthesized via multi-step organic reactions. A common approach involves:

  • Cyclization : Starting from a substituted tetrahydropyran precursor, such as 4-methyltetrahydro-2H-pyran-4-ol, followed by functionalization of the aminomethyl group. For example, reductive amination using sodium cyanoborohydride or catalytic hydrogenation can introduce the aminomethyl moiety .
  • Optimization : Reaction conditions (e.g., temperature: 60–80°C, pH 7–9 for aqueous systems) and catalysts (e.g., nano-SnO₂ for improved yield and selectivity) are critical .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the tetrahydropyran ring structure, aminomethyl group (δ ~2.5–3.5 ppm for CH₂NH₂), and hydroxyl proton (broad singlet at δ ~1.8–2.2 ppm). Coupling constants (e.g., J = 8–12 Hz for axial protons) help assign stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 160.1443 for C₈H₁₇NO₂) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity and detects diastereomeric impurities .

Advanced: How does stereochemical configuration influence the biological activity of this compound?

Methodological Answer:

  • Diastereoselective Synthesis : Copper(II)-bisphosphine catalysts enable selective formation of specific stereoisomers (e.g., 2R*,3S*,4S* vs. 2S*,3S*,4S* configurations), which exhibit varying binding affinities to biological targets like enzymes or receptors .
  • Activity Correlation : Use chiral HPLC to separate enantiomers. Test each isomer in vitro (e.g., enzyme inhibition assays at 10–100 µM concentrations) to link stereochemistry to efficacy. Contradictions in activity data often arise from uncharacterized stereoisomeric mixtures .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?

Methodological Answer:

  • Variable Analysis : Discrepancies may stem from:
    • Catalyst Differences : Nano-SnO₂ (yield: 85–90%) vs. traditional Lewis acids (e.g., AlCl₃, yield: 60–70%) .
    • Solvent Effects : Polar aprotic solvents (DMF, DMSO) vs. water (green chemistry approaches) .
  • Design of Experiments (DoE) : Use factorial design to test variables (temperature, catalyst loading, solvent) and identify optimal conditions .

Advanced: What computational methods predict the reactivity and stability of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the hydroxyl and aminomethyl groups to predict oxidative stability. For example, BDEs < 80 kcal/mol indicate susceptibility to autoxidation .
  • Molecular Docking : Simulate interactions with biological targets (e.g., G-protein-coupled receptors) using AutoDock Vina. Focus on hydrogen bonding (hydroxyl group) and hydrophobic interactions (dimethyl groups) .

Advanced: What strategies improve the compound’s stability in aqueous solutions for biological assays?

Methodological Answer:

  • pH Optimization : Buffered solutions (pH 6–7.4) minimize hydrolysis of the tetrahydropyran ring. Avoid strongly acidic/basic conditions (pH < 4 or >9) .
  • Lyophilization : Lyophilize the compound with cryoprotectants (e.g., trehalose) for long-term storage. Reconstitute in DMSO for in vitro studies (final concentration <1% to avoid cytotoxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.